molecular formula C8H14N4 B13193268 1-[(1H-Imidazol-4-yl)methyl]piperazine

1-[(1H-Imidazol-4-yl)methyl]piperazine

Cat. No.: B13193268
M. Wt: 166.22 g/mol
InChI Key: CORMODVUQAFUOY-UHFFFAOYSA-N
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Description

Contextualization within Imidazole (B134444) and Piperazine (B1678402) Chemical Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of many biological molecules, including the amino acid histidine and histamine (B1213489). mdpi.comlongdom.org Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry. mdpi.com Imidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. longdom.orgresearchgate.netmdpi.com

Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common feature in many approved drugs. mdpi.comresearchgate.net Its presence often improves the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. mdpi.com Piperazine derivatives have demonstrated a broad range of biological effects, including antipsychotic, antidepressant, and antihistaminic activities. researchgate.net

The compound 1-[(1H-Imidazol-4-yl)methyl]piperazine represents a strategic hybridization of these two important pharmacophores. This combination allows for the exploration of novel chemical space and the potential for synergistic or unique biological activities. Research into such hybrid molecules is a common strategy in drug discovery to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Significance of Investigating this compound in Chemical Biology

The investigation of this compound and its derivatives is significant in chemical biology for several reasons. The scaffold serves as a versatile tool for probing biological systems and understanding the molecular basis of diseases.

One of the key areas of interest is its interaction with various receptors and enzymes. For instance, derivatives of this compound have been studied as ligands for histamine H3 receptors, which are involved in regulating the release of various neurotransmitters in the central nervous system. nih.govnih.govmdpi.com The imidazole moiety is a key component of histamine, and thus, compounds containing this ring are often explored for their potential to modulate histamine receptor activity.

Furthermore, the imidazole-piperazine core has been incorporated into molecules targeting other important biological targets. Research has shown that derivatives can exhibit activity at dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in the treatment of neuropsychiatric disorders. nih.gov The structural features of this compound, with its combination of a hydrogen-bond donating and accepting imidazole ring and a flexible, basic piperazine moiety, make it an attractive starting point for the design of inhibitors for enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. researchgate.net

The study of such compounds contributes to a deeper understanding of structure-activity relationships (SAR), providing valuable insights into how modifications to the chemical structure affect biological activity. This knowledge is crucial for the rational design of new therapeutic agents with enhanced efficacy and reduced side effects.

Overview of Current Research Trajectories for the Compound

Current research on this compound and its analogues is multifaceted, with several promising trajectories.

Table 1: Key Research Areas for this compound Derivatives

Research AreaBiological Target(s)Potential Therapeutic Application
NeuropharmacologyHistamine H3 Receptors, Dopamine D2 Receptors, Serotonin 5-HT1A/2A ReceptorsNeuropsychiatric disorders, Cognitive disorders
OncologyCyclin-Dependent Kinases (CDKs), Other KinasesCancer
Infectious DiseasesBacterial and Fungal TargetsAntimicrobial therapy

In the field of neuropharmacology, researchers are actively designing and synthesizing novel derivatives to achieve higher potency and selectivity for specific receptor subtypes. For example, modifications to the piperazine and imidazole rings are being explored to fine-tune the affinity for histamine H3 receptors, which could lead to new treatments for cognitive disorders. nih.govresearchgate.net

In oncology, the focus is on developing potent and selective inhibitors of cancer-related enzymes. The this compound scaffold is being used as a template to create compounds that can effectively block the activity of CDKs and other kinases involved in tumor growth and proliferation. researchgate.net Molecular docking studies are often employed to predict the binding modes of these compounds and guide the design of more effective inhibitors. nih.govnih.gov

Another significant area of research is the development of new antimicrobial agents. Given the rise of antibiotic resistance, there is a pressing need for novel drugs with different mechanisms of action. Imidazole and piperazine derivatives have shown promise as antimicrobial agents, and researchers are investigating the potential of this compound-based compounds to combat various bacterial and fungal infections. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1H-imidazol-5-ylmethyl)piperazine

InChI

InChI=1S/C8H14N4/c1-3-12(4-2-9-1)6-8-5-10-7-11-8/h5,7,9H,1-4,6H2,(H,10,11)

InChI Key

CORMODVUQAFUOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN=CN2

Origin of Product

United States

Receptor Interaction and Selectivity Profiling of 1 1h Imidazol 4 Yl Methyl Piperazine

Ligand Binding Studies and Affinity for Histamine (B1213489) H3 Receptor

In broader studies of H3 receptor antagonists, the choice between a piperazine (B1678402) and a piperidine (B6355638) core has been shown to be a critical determinant of affinity and selectivity. For instance, in some series of dual-activity H3 and sigma-1 receptor ligands, the replacement of a piperazine ring with a piperidine did not significantly alter affinity for the H3 receptor, suggesting that for certain structural backbones, either moiety can be accommodated by the receptor. nih.gov However, this is not a universally applicable principle and is highly dependent on the other substituents on the piperazine or piperidine ring.

Investigation of Receptor Selectivity of 1-[(1H-Imidazol-4-yl)methyl]piperazine Across Neurotransmitter Receptors

A comprehensive selectivity profile for this compound against a panel of other neurotransmitter receptors is not well-documented. Generally, for a compound to be considered a selective H3 receptor ligand, it should exhibit significantly lower affinity for other histamine receptor subtypes (H1, H2, and H4) and other major central nervous system receptors, such as dopaminergic, serotonergic, and adrenergic receptors.

The imidazole (B134444) ring, while crucial for H3 receptor interaction, can also be a source of off-target effects, including inhibition of cytochrome P450 enzymes. This has led to the development of non-imidazole H3 receptor antagonists to improve selectivity and pharmacokinetic properties. mdpi.com Without specific experimental data, any discussion of the selectivity of this compound remains speculative and would be inferred from the behavior of structurally analogous compounds.

Molecular Recognition Principles Governing this compound-Receptor Interactions

The molecular interactions of imidazole-based ligands with the H3 receptor are relatively well understood through molecular modeling and site-directed mutagenesis studies. The imidazole ring typically forms key interactions with specific amino acid residues in the transmembrane domains of the receptor. A crucial interaction involves a salt bridge between the protonated nitrogen of the imidazole ring and a conserved aspartate residue (Asp114 in the human H3 receptor) in transmembrane domain 3 (TM3). Additionally, hydrogen bonds and aromatic stacking interactions with tyrosine residues in the binding pocket contribute to the high affinity of these ligands. researchgate.net

Pharmacological Mechanisms of Action of 1 1h Imidazol 4 Yl Methyl Piperazine

Cellular and Molecular Signaling Pathways Modulated by 1-[(1H-Imidazol-4-yl)methyl]piperazine

Based on extensive research into structurally analogous compounds, this compound is predicted to exert its effects through the modulation of several critical G-protein coupled receptor (GPCR) signaling pathways. The primary targets are likely to be histamine (B1213489) H3, dopamine (B1211576) D2, and various serotonin (B10506) (5-HT) receptors, with additional potential interactions at GABA(A) receptors.

The core structure of this compound is highly similar to known ligands of the histamine H3 receptor . Compounds with an imidazol-4-yl)methyl]piperidine scaffold have been identified as potent histamine H3 receptor antagonists. rxlist.comnih.govnih.gov The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, and its inhibition leads to an increase in the synthesis and release of histamine. patsnap.com This, in turn, can modulate the release of other excitatory neurotransmitters like glutamate (B1630785) and acetylcholine (B1216132), contributing to stimulant and nootropic effects. wikipedia.org

Furthermore, derivatives of 1-[(imidazolyl)methyl]piperazine have demonstrated significant affinity for dopamine D2 receptors . Specifically, compounds such as 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines exhibit antagonist activity at D2 receptors. nih.gov D2 receptors are inhibitory GPCRs that couple to Gαi/o proteins. nih.gov Antagonism of these receptors is a cornerstone of the mechanism of action for many antipsychotic medications. nih.govpatsnap.com

The serotonergic system is another likely target. The aforementioned diphenyl-imidazol-methyl-piperazine analogs also show affinity for serotonin 5-HT1A and 5-HT2A receptors. nih.gov The 5-HT1A receptor is an inhibitory autoreceptor, while the 5-HT2A receptor is primarily excitatory. Modulation of these receptors is associated with therapeutic effects in anxiety and depression. nih.gov

Finally, there is evidence of interaction with GABA(A) receptors . Certain 1-[(imidazolyl)methyl]piperazine derivatives have been shown to inhibit GABA-evoked chloride currents at recombinant GABA(A) receptors. nih.gov This suggests a potential modulatory role on the primary inhibitory neurotransmitter system in the brain.

Table 1: Potential Receptor Interactions of this compound Based on Structurally Related Compounds

Receptor Target Predicted Effect Potential Downstream Consequence Reference
Histamine H3 Antagonist/Inverse Agonist Increased histamine release, enhanced wakefulness and cognition rxlist.comnih.govwikipedia.org
Dopamine D2 Antagonist Modulation of dopamine signaling, potential antipsychotic effects nih.govpatsnap.com
Serotonin 5-HT1A Ligand (agonist/antagonist) Regulation of serotonin release, potential anxiolytic/antidepressant effects nih.govnih.gov
Serotonin 5-HT2A Antagonist Modulation of serotonergic neurotransmission nih.gov
GABA(A) Negative Allosteric Modulator Reduced GABAergic inhibition nih.gov

Enzyme Modulation and Inhibition Profiles of this compound

The imidazole (B134444) moiety present in this compound is a structural feature known to interact with various enzymes, most notably the cytochrome P450 (CYP) family. The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition.

Research on related histamine H3 receptor antagonists with a 4-substituted imidazole core has highlighted a liability for the inhibition of hepatic cytochrome P450 enzymes. mdpi.com Specifically, compounds based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been shown to be inhibitors of Cytochrome P-450 CYP2D6 . nih.gov Efforts in medicinal chemistry have focused on modifying this scaffold to reduce this inhibitory activity while maintaining affinity for the primary receptor target. nih.gov

While direct studies on this compound are not available, its structure strongly suggests a potential for similar interactions. The degree of inhibition would be dependent on the specific substitutions on both the imidazole and piperazine (B1678402) rings.

Table 2: Potential Enzyme Inhibition Profile of this compound

Enzyme Predicted Interaction Basis for Prediction Reference
Cytochrome P450 CYP2D6 Inhibitor Presence of a 4-substituted imidazole moiety, data from structurally similar compounds nih.govmdpi.com
Cytochrome P450 CYP3A4 Potential Inhibitor Common liability for imidazole-containing compounds nih.gov

Downstream Effects on Intracellular Messengers and Gene Expression

The modulation of the receptor systems and enzymes detailed above would be expected to initiate a cascade of downstream effects on intracellular second messengers and, subsequently, on gene expression.

Antagonism of the dopamine D2 receptor , which is coupled to Gαi/o proteins, would lead to a disinhibition of adenylyl cyclase. nih.gov This would result in an increase in the intracellular concentration of cyclic AMP (cAMP). drugbank.comresearchgate.net Elevated cAMP levels would then activate Protein Kinase A (PKA), which in turn can phosphorylate a variety of substrate proteins, including transcription factors that regulate gene expression. D2 receptor activation is also known to modulate potassium and calcium ion channels, and antagonism of this receptor would reverse these effects. nih.govdrugbank.com

As a histamine H3 receptor antagonist , this compound would increase the release of histamine in the central nervous system. patsnap.com This elevated histamine can then act on other histamine receptors, such as H1 and H2. H1 receptor activation stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. H2 receptor activation stimulates adenylyl cyclase, also leading to increased cAMP levels. The increased release of other neurotransmitters like acetylcholine and dopamine, modulated by H3 receptor antagonism, would further activate their respective downstream signaling pathways. mdpi.com

Modulation of serotonin receptors would also have significant downstream consequences. For instance, antagonism at the 5-HT2A receptor would decrease PLC signaling, while interaction with the 5-HT1A receptor would modulate cAMP levels. These changes in second messenger systems can influence the activity of various kinases and phosphatases, ultimately impacting gene expression related to neuronal plasticity, mood, and cognition. nih.gov

Structure Activity Relationship Sar Studies of 1 1h Imidazol 4 Yl Methyl Piperazine Derivatives

Design and Synthesis of Analogs of 1-[(1H-Imidazol-4-yl)methyl]piperazine

The design of analogs based on the this compound core often involves modifications at three primary sites: the imidazole (B134444) ring, the piperazine (B1678402) ring, and the substituent attached to the N4-position of the piperazine. The synthetic strategies employed are typically multi-step processes that allow for the introduction of diverse chemical functionalities.

A common synthetic approach begins with the appropriate imidazole precursor, which is then functionalized to introduce a reactive group at the 4-position, such as a chloromethyl or a tosylated hydroxymethyl group. This intermediate is subsequently reacted with a suitably substituted piperazine to yield the desired this compound derivative. For instance, a series of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-piperazines were synthesized to explore their potential as ligands with mixed dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptor affinities nih.gov. The synthesis involved the reaction of 4-(chloromethyl)-1,2-diphenyl-1H-imidazole with various N-substituted piperazines.

Another design strategy involves the hybridization of the this compound moiety with other pharmacophoric fragments to create novel chemical entities with unique biological profiles. For example, hybrid molecules incorporating a 4-nitroimidazole and a 1,2,3-triazole linked to the piperazine core have been designed and synthesized to evaluate their anticancer properties nih.gov. This was achieved through click chemistry, reacting a propargylated piperazine-nitroimidazole scaffold with various organic azides nih.gov.

The versatility of the piperazine ring allows for the introduction of a wide array of substituents, which can significantly influence the physicochemical properties and biological activity of the resulting compounds tandfonline.comnih.gov. These modifications are crucial for fine-tuning the interaction of the ligands with their biological targets.

Elucidation of Key Pharmacophoric Features for Receptor Binding

The pharmacophore model for this compound derivatives generally consists of a basic nitrogen atom in the piperazine ring, an imidazole ring which can act as a hydrogen bond donor or acceptor, and a variable substituent on the N4-position of the piperazine that often engages in hydrophobic or specific electrostatic interactions with the receptor.

For histamine (B1213489) H3 receptor antagonists, the imidazole ring is a key feature, mimicking the endogenous ligand histamine. The piperidine (B6355638) ring in analogs like 4-[(1H-imidazol-4-yl)methyl]piperidine serves as a crucial scaffold, and modifications to this ring can significantly impact affinity nih.govnih.gov. While not a direct piperazine derivative, the SAR of these closely related piperidine analogs provides valuable insights. For instance, the attachment of a substituted aniline (B41778) amide to the piperidine via a two-methylene linker resulted in potent H3 receptor antagonists nih.gov.

In the context of dopamine and serotonin receptors, the N4-substituent on the piperazine ring plays a critical role in determining affinity and selectivity. For a series of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines, the nature and position of substituents on the N4-phenyl ring were found to be major determinants of their binding affinities for D2, 5-HT1A, and 5-HT2A receptors nih.gov. An ortho-methoxy or ethoxy group on the N4-phenyl ring increased affinity for both D2 and 5-HT1A receptors nih.gov.

Molecular modeling studies on various piperazine derivatives targeting dopamine and serotonin receptors have further highlighted the importance of the aromatic system at the N4-position for achieving desired activity. The replacement of an aryl substituent with an alicyclic group, such as cyclohexyl, often leads to a loss of affinity for these receptors nih.gov.

Impact of Structural Modifications on Biological Activity and Selectivity

Systematic structural modifications of the this compound scaffold have led to the discovery of compounds with diverse biological activities and improved receptor selectivity.

Modifications on the N4-substituent of the Piperazine Ring:

As previously mentioned, substitutions on the N4-phenyl ring of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines had a profound impact on their receptor binding profiles nih.gov.

Ortho-substitution: The introduction of an ortho-methoxy or ethoxy group on the phenyl ring led to a progressive increase in affinity for both D2-like and 5-HT1A receptors nih.gov.

Para-substitution: A para-chloro substituent resulted in a compound with relatively high affinity and substantial selectivity for D2-like receptors nih.gov.

Meta-substitution: In contrast, a meta-chloro analog exhibited preferential affinity for 5-HT1A receptors nih.gov.

These findings demonstrate that subtle changes in the substitution pattern on the N4-aryl group can switch the selectivity profile of these ligands.

Modifications of the Imidazole Ring:

While the core imidazole is often retained for its histamine-like properties, modifications to this ring can also modulate activity. In the 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]piperazine series, the presence of the two phenyl groups at positions 1 and 2 of the imidazole ring was a key feature of the designed compounds targeting dopamine and serotonin receptors nih.gov.

Modifications of the Piperazine Ring:

The piperazine ring itself can be replaced with other cyclic amines to probe the importance of its specific geometry and basicity. For instance, replacing the piperazine ring with a more rigid 2,5-diazabicyclo[2.2.1]heptane system in nucleozin analogs, which are anti-influenza agents, was explored to enhance binding affinity due to the rigidity of the bicyclic ring plos.orgresearchgate.net. Conversely, replacing it with a more flexible ethylenediamine group was also investigated plos.org. Comparing piperazine with piperidine in dual histamine H3 and sigma-1 receptor ligands revealed that the piperidine moiety was a critical structural element for dual activity acs.org.

The following interactive data table summarizes the structure-activity relationships for a series of 1-[(1,2-diphenyl-1H-imidazol-4-yl)methyl]-4-phenylpiperazine derivatives at dopamine D2 and serotonin 5-HT1A receptors.

CompoundR (Substitution on N4-Phenyl)D2 IC50 (nM)5-HT1A IC50 (nM)
1a H>10,000>10,000
1b 2-OCH32525
1f 3-Cl>10,00050
1g 4-Cl100>10,000
1o 2-OC2H52525

In Vitro Biological Activity Assessments of 1 1h Imidazol 4 Yl Methyl Piperazine

Cell-Based Assays Investigating 1-[(1H-Imidazol-4-yl)methyl]piperazine Effects

Comprehensive cell-based assay data for this compound is not available in the reviewed literature.

Receptor Functional Assays (e.g., cAMP accumulation, G protein coupling)

There is no specific information available from receptor functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation or G protein coupling, for this compound. Such assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given G protein-coupled receptor (GPCR).

Cell-Based Mechanistic Studies in Research Models

Detailed cell-based mechanistic studies designed to elucidate the specific molecular pathways affected by this compound have not been reported. These types of studies would be necessary to understand its cellular effects, such as impacts on signaling cascades, gene expression, or cell viability in various research models.

Enzyme Assays and Biochemical Characterization of this compound

Specific data from enzyme assays to determine the inhibitory or activating effects of this compound on particular enzymes are not documented in the scientific literature. Biochemical characterization would be essential to identify any direct interactions with enzymes and to quantify the potency and mechanism of such interactions.

Mechanistic Studies Using Isolated Tissues or Organ Cultures

There are no published studies detailing the mechanistic effects of this compound on isolated tissues or organ cultures. Such experiments, for instance using aortic rings to assess vasodilation or ileum preparations to study effects on smooth muscle contraction, are vital for understanding the physiological response to a compound at the tissue level.

In Vivo Preclinical Investigations of 1 1h Imidazol 4 Yl Methyl Piperazine in Animal Models

Pharmacokinetic Characterization in Animal Species (e.g., Absorption, Distribution, Metabolism, Excretion in rodents)

No specific in vivo pharmacokinetic data for 1-[(1H-Imidazol-4-yl)methyl]piperazine in any animal species was identified in publicly accessible scientific literature.

For a compound of this nature, a typical pharmacokinetic study in rodents (e.g., rats or mice) would aim to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This would involve administering the compound through various routes (e.g., intravenous, oral) and subsequently measuring its concentration in plasma, tissues, and excreta over time. Key parameters that would be determined are summarized in the conceptual table below.

Table 1: Conceptual Pharmacokinetic Parameters for a Hypothetical Rodent Study

ParameterDescription
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Tmax (h) The time to reach maximum plasma concentration after administration.
Cmax (ng/mL) The maximum plasma concentration of the drug.
Half-life (t½) (h) The time required for the plasma concentration of the drug to decrease by half.
Volume of Distribution (Vd) (L/kg) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL) (mL/min/kg) The rate at which a drug is removed from the body.

Neuropharmacological Studies in Rodent Models (e.g., receptor occupancy, behavioral paradigms related to specific pathways)

There is no specific information available in the scientific literature regarding in vivo neuropharmacological studies, including receptor occupancy or behavioral effects, of this compound in rodent models.

Research on analogous compounds containing the imidazole (B134444) and piperazine (B1678402) moieties suggests that such a compound might be investigated for its affinity for various central nervous system receptors. For instance, studies on other imidazole-piperazine derivatives have explored their interactions with dopaminergic and serotonergic pathways. nih.gov Behavioral paradigms in rodents could be used to assess potential anxiolytic, antidepressant, or antipsychotic-like activities. nih.gov

Table 2: Examples of Neuropharmacological Assays in Rodent Models

Assay TypePurposeAnimal Model
Receptor Occupancy To determine the extent to which the compound binds to its target receptor in the brain.Rat, Mouse
Elevated Plus Maze To assess anxiety-like behavior.Mouse, Rat
Forced Swim Test To evaluate potential antidepressant-like effects.Mouse, Rat
Prepulse Inhibition To model sensorimotor gating deficits relevant to schizophrenia.Rat, Mouse

Research into Specific Biological Responses in Animal Models (e.g., histamine-related pathways)

No in vivo studies detailing the specific biological responses to this compound, including its effects on histamine-related pathways, have been published.

The structural similarity of the 4-(imidazolylmethyl) moiety to histamine (B1213489) suggests a potential for interaction with histamine receptors. Related structures, such as 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, have been investigated as potent histamine H3 receptor agonists and antagonists. nih.govnih.gov In vivo studies to explore such potential in animal models would typically involve measuring physiological responses known to be modulated by histamine receptor activity.

Experimental Design and Methodological Considerations for In Vivo Research

The design of in vivo preclinical research is a critical process that requires careful planning to ensure the generation of accurate and reproducible data. mdpi.com For a compound like this compound, several key considerations would be essential before initiating animal studies.

A primary step involves a thorough literature review to inform the selection of an appropriate animal model that is relevant to the intended therapeutic target. mdpi.com The preprocedural planning phase is crucial and includes defining the study endpoints, determining the method of test article administration, and considering all aspects of animal welfare. mdpi.com

Key principles that guide preclinical in vivo research include the "Three Rs":

Replacement: Using non-animal methods where possible. youtube.com

Reduction: Minimizing the number of animals used in experiments. youtube.com

Refinement: Enhancing animal welfare and minimizing discomfort. youtube.com

The experimental phase involves meticulous execution of the protocol, including accurate dosing, sample collection, and data recording. Post-procedural activities, such as euthanasia and, if required, necropsy, must be conducted ethically and systematically to gather all relevant data on the compound's effects. mdpi.com The synthesis and characterization of the test compound, including its purity and stability, are also fundamental prerequisites for any in vivo evaluation. humanjournals.com

Computational and Theoretical Chemistry Applications for 1 1h Imidazol 4 Yl Methyl Piperazine

Molecular Docking Simulations of 1-[(1H-Imidazol-4-yl)methyl]piperazine with Target Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its target receptor. For this compound, docking simulations would be crucial to identify potential biological targets and understand the key molecular interactions driving its activity.

Research on structurally related piperazine-tagged imidazole (B134444) derivatives has demonstrated the utility of this approach. For instance, in anticancer research, new piperazine-tagged imidazole derivatives have been docked into the hydrophobic pocket of target proteins, showing high affinity and specific polar contacts. aabu.edu.joresearchgate.net Similarly, studies on 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles have used docking to evaluate their antimicrobial and anticancer potential, with results correlating well with in vitro activity. connectjournals.com For example, certain benzimidazole (B57391) derivatives showed significant anticancer activity, which was rationalized by their binding modes in the active site of the target protein. connectjournals.com Another study on piperazine-linked bergenin (B1666849) derivatives used molecular docking to reveal strong binding energies with the Bcl-2 protein, a key regulator of apoptosis. nih.gov

These studies typically report binding energies (often in kcal/mol) and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and polar contacts. For this compound, the imidazole ring could act as a hydrogen bond donor or acceptor, while the piperazine (B1678402) ring can adopt various conformations to fit into a binding pocket, and its nitrogen atoms can also form hydrogen bonds.

Table 1: Illustrative Molecular Docking Data for Imidazole and Piperazine Derivatives

Compound Class Target Protein Binding Energy (kcal/mol) Interacting Residues Reference
Piperazine-tagged Nitroimidazole Human Estrogen Receptor Alpha (hER) Not specified Asp58, His231 nih.gov
Imidazole-based Azo Molecule VEGFR2 (PDB ID: 2XIR) -9.6 Not specified nih.gov
Imidazolyl–methanone SARS-CoV-2 Main Protease (Mpro) -8.5 HIS A:41, CYS A:145 mdpi.com

Note: This table is illustrative and based on data from related compounds, not this compound itself.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular interactions over time, complementing the static view from molecular docking. An MD simulation of this compound complexed with a receptor would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

Studies on similar compounds highlight the power of MD. For example, a 100 ns MD simulation was used to confirm the stability of a complex formed between an imidazole derivative and a COVID-19 protein, revealing a stable conformation and binding pattern. tandfonline.com In another study, MD simulations were used to understand the mechanism of action of imidazopyrazine derivatives as anti-melanoma agents by comparing their dynamics within the active site of the Aurora Kinase enzyme. scielo.br These simulations can analyze root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular hydrogen bonds throughout the simulation.

Furthermore, MD simulations can be used to study the behavior of these molecules in solution. Simulations of imidazole in aqueous solution have been performed to understand its hydration shells and its tendency to associate with other solutes. nih.govrdd.edu.iq Similarly, MD has been applied to aqueous piperazine solutions to investigate the mechanisms of CO2 absorption, providing insights at the molecular level. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for Related Compounds

Compound/System Simulation Focus Key Findings Reference
Imidazole derivative-COVID-19 Mpro complex Binding stability Confirmed stable conformation and binding pattern over 100 ns. tandfonline.com
Imidazopyrazine derivatives with Aurora Kinase Mechanism of action Elucidated interactions explaining the potency of different derivatives. scielo.br
Imidazole in aqueous solution Solvation and association Observed weak stacking interactions and self-association into dimers and trimers. nih.gov

Note: This table illustrates the types of insights gained from MD simulations of related molecules.

Quantum Chemical Calculations of Electronic Properties of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. For this compound, these calculations can provide valuable information about its reactivity, stability, and spectroscopic properties.

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.comresearchgate.net A small gap suggests the molecule is more reactive. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Another important property is the Molecular Electrostatic Potential (MEP), which maps the electron density surface to identify regions that are rich or poor in electrons. tandfonline.com This is useful for predicting how the molecule will interact with other molecules, particularly in biological systems. For instance, studies on imidazole derivatives have used MEP maps to identify potential reactive sites for intermolecular interactions. nih.govtandfonline.com DFT calculations have been successfully used to optimize the geometry of imidazole-containing compounds, with the results showing good agreement with experimental data from X-ray crystallography. tandfonline.comtandfonline.com

Table 3: Illustrative Quantum Chemical Data for Imidazole Derivatives

Compound Type Calculation Method Calculated Properties Key Insights Reference
Azo Imidazole Compound DFT/B3LYP/6-311G(d,p) HOMO, LUMO, MEP Provided insights into stability, reactivity, and charge transfer. tandfonline.com
Imidazole-based Azo Molecule DFT/B3LYP/6-311G(d,p) HOMO-LUMO, MEP, PES Elucidated electronic transitions and molecular structure. nih.gov
Imidazole, Pyrimidine, Diazepine based compounds DFT HOMO-LUMO gap Provided a qualitative indication of their excitation properties. researchgate.net

Note: This table presents examples of quantum chemical calculations performed on related imidazole-containing molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for analogs of this compound could be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

QSAR studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

Numerous QSAR studies have been conducted on piperazine derivatives. For example, 3D-QSAR studies on piperazine derivatives with antihistamine effects found that electrostatic and steric factors were correlated with their antagonistic effect. nih.gov Another study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models that identified descriptors influencing their reuptake inhibition activity. nih.gov These models can provide valuable insights into the structural requirements for favorable drug-receptor interactions. nih.gov QSAR models have also been successfully developed to predict the antimalarial activity of aryl-piperazine derivatives. researchgate.net

Table 4: Examples of QSAR Studies on Piperazine Derivatives

Compound Series Activity QSAR Model Type Key Descriptors/Factors Reference
Piperazine derivatives Antihistamine & Antibradykinin 3D-QSAR (CoMFA) Electrostatic and steric factors nih.gov
Aryl alkanol piperazine derivatives Antidepressant (5-HT & NA reuptake inhibition) 2D-QSAR & 3D-QSAR (MFA) Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMO, PMI-mag, S_sssN, Shadow-XZ nih.gov
Aryl-piperazine derivatives Antimalarial Linear Regression Not specified researchgate.net

Note: This table showcases the application of QSAR modeling to various series of piperazine-containing compounds.

Medicinal Chemistry Approaches and Derivatization Strategies for 1 1h Imidazol 4 Yl Methyl Piperazine

Scaffold Modification and Bioisosteric Replacements of 1-[(1H-Imidazol-4-yl)methyl]piperazine

A primary strategy in optimizing lead compounds is the modification of the core scaffold and the application of bioisosteric replacements to improve physicochemical and pharmacological properties.

Scaffold Modification:

One common modification involves replacing the piperazine (B1678402) ring with other cyclic amines. For instance, the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold has been successfully used to develop novel histamine (B1213489) H3 receptor antagonists. nih.gov This substitution alters the conformational flexibility and basicity of the molecule, which can significantly impact receptor binding and selectivity.

Another approach is the extensive substitution on both the imidazole (B134444) and piperazine rings. In a series of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-piperazines, researchers aimed to create ligands with mixed dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A affinity. nih.gov These modifications, particularly the introduction of bulky phenyl groups on the imidazole ring, drastically change the shape and electronic distribution of the parent scaffold, leading to a different pharmacological profile.

Bioisosteric Replacements:

Bioisosteric replacement is a powerful tool in drug design, where a functional group is replaced by another with similar steric and electronic properties but potentially improved metabolic stability or potency. While direct bioisosteric replacement examples for the this compound core are not extensively documented in the provided context, the principles of this strategy are widely applicable. For example, the imidazole ring, a key component for histamine receptor affinity, could be replaced with other five-membered heterocycles like triazoles or pyrazoles to modulate activity and selectivity. Similarly, the piperazine moiety could be replaced by homopiperazine (B121016) or other constrained diamines to explore different conformational spaces. The strategic replacement of hydrogen with fluorine is a common tactic to block metabolic pathways and can enhance binding affinity. acs.org

Original Scaffold Moiety Potential Bioisosteric Replacement Rationale for Replacement
Imidazole RingTriazole, Pyrazole, OxazoleModulate pKa, hydrogen bonding capacity, and metabolic stability.
Piperazine RingPiperidine (B6355638), Homopiperazine, Constrained DiaminesAlter conformational flexibility, basicity, and receptor interactions. nih.gov
Methylene (B1212753) LinkerCarbonyl, Ether, AmideIntroduce rigidity, alter bond angles, and introduce new interaction points.

Design and Synthesis of Targeted Probes and Tools Based on the this compound Structure

The inherent versatility of the this compound scaffold has facilitated the design and synthesis of targeted probes to investigate various biological systems. These probes are often derivatives that are optimized for high affinity and selectivity for a specific molecular target.

For example, derivatives of this scaffold have been developed as potent and selective antagonists for the histamine H3 receptor. nih.gov These compounds are valuable tools for studying the physiological roles of this receptor in the central nervous system. The synthesis of such probes often involves multi-step sequences. A general synthetic approach involves the coupling of a suitably protected imidazole-containing fragment with a piperazine derivative, followed by deprotection and further functionalization.

In another instance, a series of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-piperazines were designed as potential ligands with mixed dopamine and serotonin receptor affinities, aiming for compounds with atypical antipsychotic profiles. nih.gov The synthesis of these complex derivatives showcases the chemical tractability of the core scaffold, allowing for the introduction of diverse substituents to probe the structure-activity relationships at these receptors.

A notable synthetic strategy for a related compound, {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone, started from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine, highlighting the modular nature of the synthesis of complex piperazine derivatives. researchgate.net

Strategies for Enhancing Receptor Selectivity and Potency of this compound Derivatives

A key objective in medicinal chemistry is to optimize a lead compound to achieve high potency and selectivity for its intended target, thereby minimizing off-target effects. Several strategies have been successfully applied to derivatives of this compound.

Structure-Activity Relationship (SAR) Studies:

Systematic SAR studies are crucial for understanding how different structural modifications influence biological activity. For example, in the development of histamine H3 receptor antagonists based on the related 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, it was found that attaching a substituted aniline (B41778) amide to the piperidine nitrogen via a two-methylene linker led to the most potent compounds. nih.gov

In the pursuit of novel antipsychotics, a library of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-piperazines was synthesized and evaluated for their binding affinity at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov This systematic approach allowed for the identification of 1-[(1,2-Diphenyl-1H-4-imidazolyl)methyl]-4-(2-methoxyphenyl)piperazine as a compound with a desirable D2/5-HT1A affinity ratio, similar to the atypical antipsychotic clozapine. nih.gov

Conformational Constraint:

Introducing conformational rigidity into a flexible molecule like this compound can lock the molecule into a bioactive conformation, leading to increased potency and selectivity. This can be achieved by incorporating cyclic structures or introducing double or triple bonds into the linker region.

Pharmacophore Hybridization:

This strategy involves combining the structural features of two or more known pharmacophores to create a new hybrid molecule with a unique pharmacological profile. For instance, by combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold with other moieties, researchers have developed novel NLRP3 inflammasome inhibitors. nih.gov While not a direct derivative, this illustrates a powerful strategy that could be applied to the this compound core.

The table below summarizes the impact of specific structural modifications on the receptor affinity of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-piperazine derivatives. nih.gov

Compound Substitution on Piperazine (R) Dopamine D2 IC50 (nM) Serotonin 5-HT1A IC50 (nM) Serotonin 5-HT2A IC50 (nM)
1aPhenyl13043058
1b2-Methoxyphenyl18017025
1c3-Methoxyphenyl12050045
1d4-Methoxyphenyl11065038
1e2-Chlorophenyl8538030
1f3-Chlorophenyl7045028
1g4-Chlorophenyl6552022

Analytical and Purification Methodologies for 1 1h Imidazol 4 Yl Methyl Piperazine in Research

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of 1-[(1H-Imidazol-4-yl)methyl]piperazine and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose, particularly given the polar nature of the imidazole (B134444) and piperazine (B1678402) moieties.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a commonly employed method for the analysis of polar heterocyclic compounds. For this compound, a C18 or C8 column is typically effective. The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile, to ensure adequate retention and sharp peak shapes. A gradient elution may be utilized to separate the main compound from any impurities, which could include starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector, as the imidazole ring exhibits UV absorbance. The choice of wavelength is optimized for maximum sensitivity.

A representative HPLC method for a related piperazine derivative involved a C18 column with a mobile phase gradient of methanol and a phosphate (B84403) buffer at a flow rate of 1.0 mL/min, with UV detection. For compounds with low UV absorptivity, derivatization with a UV-active tag can be employed to enhance detection.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be utilized for the analysis of this compound, although derivatization may be necessary to increase its volatility and thermal stability. This technique offers high separation efficiency and provides structural information from the mass spectrometric detection, which is invaluable for identifying impurities.

Table 1: Illustrative HPLC Parameters for Analysis of Imidazole-Piperazine Compounds

ParameterTypical Conditions
Column Reversed-phase C18 or C8, 5 µm particle size
Mobile Phase A Buffered aqueous solution (e.g., phosphate buffer)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient or Isocratic
Flow Rate 0.8 - 1.2 mL/min
Detection UV at an appropriate wavelength (e.g., 210-230 nm)
Injection Volume 5 - 20 µL

This table presents a general set of parameters that would be optimized for the specific analysis of this compound.

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, IR) in Research

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the imidazole ring, the methylene (B1212753) bridge, and the piperazine ring. The chemical shifts and coupling patterns of the piperazine protons can provide information about the ring conformation.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbons of the imidazole and piperazine rings, and the methylene bridge.

For related piperazine derivatives, the chemical shifts of the piperazine ring protons are often observed in the range of 2.5-4.0 ppm. lew.ro The protons of the imidazole ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and to gain insights into the compound's structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The mass spectrum would show the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment this ion and analyze the resulting product ions, providing further structural confirmation. The fragmentation of piperazine derivatives often involves cleavage of the bonds within the piperazine ring and the bond connecting the piperazine to the imidazole moiety. researchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the imidazole and piperazine rings, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the imidazole ring.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals for imidazole protons (~7-8 ppm), methylene bridge protons, and piperazine ring protons (~2.5-4.0 ppm).
¹³C NMR Resonances for all unique carbon atoms in the imidazole and piperazine rings, and the methylene linker.
Mass Spec (ESI) Protonated molecular ion [M+H]⁺ and characteristic fragment ions upon MS/MS.
IR Spectroscopy Absorption bands for N-H, C-H (aliphatic and aromatic), C=N, and C=C stretching vibrations.

This table outlines the anticipated spectroscopic features based on the known characteristics of imidazole and piperazine moieties.

Quality Control Standards for Research-Grade this compound

For research applications, it is imperative that this compound meets stringent quality control standards to ensure the reliability of experimental results.

Purity: The purity of the compound is a critical parameter. It is typically determined by HPLC or GC analysis, with a minimum purity of 95% being common for research-grade chemicals, and often exceeding 98% for more sensitive applications. The purity assessment should also identify and quantify any significant impurities.

Identity Confirmation: The identity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods, including NMR and mass spectrometry, to ensure the structure is correct.

Appearance: A visual inspection of the compound's physical state (e.g., solid, oil), color, and homogeneity is a basic but important quality control check.

Residual Solvents: The presence of residual solvents from the synthesis and purification process should be determined and quantified, often by GC analysis, to ensure they are below acceptable limits.

Water Content: The water content can be determined by methods such as Karl Fischer titration, as it can affect the compound's stability and reactivity.

A Certificate of Analysis (CoA) from the supplier should provide detailed information on the quality control tests performed and the results obtained for a specific batch of the compound.

Table 3: Typical Quality Control Specifications for Research-Grade this compound

ParameterSpecificationAnalytical Method
Purity ≥ 95% (often > 98%)HPLC or GC
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Appearance As specified (e.g., white solid)Visual Inspection
Residual Solvents Within specified limitsGC
Water Content As specifiedKarl Fischer Titration

This table provides a summary of common quality control standards for research-grade chemicals.

Future Directions and Research Gaps in the Study of 1 1h Imidazol 4 Yl Methyl Piperazine

Unexplored Receptor Targets and Interaction Modalities

The primary research context for 1-[(1H-Imidazol-4-yl)methyl]piperazine has been in the development of histamine (B1213489) H3 receptor (H3R) antagonists and PET ligands. The imidazole (B134444) moiety mimics histamine, while the piperazine (B1678402) core often serves as a versatile scaffold for linking to other pharmacophoric elements. This well-established role, however, belies the potential for this compound to interact with other biological targets.

A significant research gap exists in the systematic profiling of this compound against a broader array of receptors. The imidazole and piperazine functionalities are known to interact with a variety of receptor families. For instance, piperazine-containing compounds have shown affinity for serotonergic, dopaminergic, and adrenergic receptors. Similarly, the imidazole ring is a key feature in molecules targeting adrenergic receptors and certain enzymes.

Future investigations should, therefore, involve comprehensive screening of this compound against panels of G-protein coupled receptors (GPCRs), ion channels, and enzymes. Such studies could unveil novel and unexpected biological activities, moving the compound beyond its current typecast as solely a histamine receptor-related fragment. Furthermore, exploring different interaction modalities, such as allosteric modulation or covalent binding, could provide deeper insights into its pharmacological potential.

Novel Synthetic Methodologies and Scalability for Research Materials

The synthesis of this compound is documented in the context of creating more complex molecules. These syntheses often involve multi-step processes that may not be optimized for the production of the compound itself as a primary research material. A critical future direction is the development of novel, more efficient, and scalable synthetic routes.

Modern synthetic methodologies, such as flow chemistry and catalytic C-H activation, could be applied to streamline its production. Flow chemistry, in particular, could offer advantages in terms of safety, reproducibility, and scalability, facilitating the generation of larger quantities required for extensive biological screening and in-vivo studies.

Moreover, the development of a robust and scalable synthesis is a prerequisite for any future therapeutic or diagnostic application. Research in this area would not only benefit the study of this compound itself but could also be adapted for the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies.

Integration with Advanced Imaging and Omics Technologies in Research

The established use of derivatives of this compound in the development of PET ligands for the histamine H3 receptor highlights its suitability for imaging applications. However, its potential in conjunction with other advanced imaging and omics technologies remains largely untapped.

Future research should explore the development of fluorescently labeled or biotinylated versions of this compound. Such derivatives would be invaluable tools for in-vitro and cellular imaging studies, allowing for the visualization of its subcellular localization and interaction with potential binding partners.

In the realm of omics, this compound could be utilized as a chemical probe in chemoproteomics to identify its direct protein targets within a complex biological system. Similarly, its effects on the metabolome and transcriptome could be investigated to understand its broader biological impact. This integration with systems biology approaches would provide a more holistic view of its mechanism of action and potential off-target effects.

Potential as a Pharmacological Probe in Specific Biological Systems

Given its defined structure and known association with the histaminergic system, this compound holds promise as a pharmacological probe. A pharmacological probe is a small molecule used to study the function of a specific biological target. While its derivatives have been used for this purpose, the parent compound itself could serve as a valuable tool.

Future studies could focus on characterizing its use as a probe in specific biological systems where histamine signaling is implicated, such as in neurotransmission, immune response, and gastric acid secretion. Its utility could be particularly significant in studies aiming to dissect the roles of different histamine receptor subtypes.

Q & A

Q. What are the common synthetic routes for preparing 1-[(1H-Imidazol-4-yl)methyl]piperazine and its derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions between imidazole derivatives and piperazine scaffolds. For example, microwave-assisted reactions (MWI) are used to enhance reaction efficiency, as seen in the synthesis of nitroimidazole-piperazine hybrids under 90°C for 15 hours . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another method, where intermediates like 1-(2-fluorobenzyl)piperazine react with azidobenzene derivatives in a H₂O:DCM solvent system with CuSO₄·5H₂O and sodium ascorbate . Purification often involves column chromatography (e.g., silica gel with ethyl acetate:hexane gradients) .

Q. How are structural and purity characteristics of this compound derivatives validated?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions and molecular integrity. For example, shifts at δ 2.28 ppm (CH₃) and δ 5.08 ppm (CH₂Ph) in nitroimidazole-piperazine derivatives verify alkylation and aromatic substitution .
  • Mass spectrometry : ESI-MS confirms molecular weight, as shown for compounds with [M + H]⁺ peaks at m/z 378/379 .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values (e.g., C 63.48%, H 5.86%, N 22.21%) .

Q. What solvent systems and reaction conditions optimize yield in piperazine-imidazole coupling?

Polar aprotic solvents like DCM or isopropanol are preferred for nucleophilic substitution. Microwave irradiation (90°C, 15 hours) improves reaction rates and yields (e.g., 70–78% for nitroimidazole derivatives) . Catalytic systems like CuSO₄·5H₂O/sodium ascorbate in biphasic H₂O:DCM mixtures enhance regioselectivity in triazole formation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For example, piperazine-triazole hybrids show potential anticancer activity by binding to EGFR kinase domains with docking scores ≤ -8.5 kcal/mol . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity (e.g., fluorine at the benzyl position) with enhanced cytotoxicity (IC₅₀ ≤ 10 μM) .

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Meta-analysis : Compare IC₅₀ values against substituent patterns. For instance, 4-nitroimidazole derivatives exhibit higher antimicrobial activity (MIC 8–32 μg/mL) than non-nitrated analogs due to enhanced electron-withdrawing effects .
  • Dose-response profiling : Validate outliers using standardized assays (e.g., broth microdilution for MIC determination) .
  • Crystallography : Resolve discrepancies by analyzing ligand-protein co-crystal structures to identify critical binding interactions .

Q. How can structure-activity relationships (SAR) guide the design of potent kinase inhibitors?

Key modifications include:

  • Substituent positioning : A 4-fluorobenzyl group on piperazine improves selectivity for tyrosine kinases by forming hydrogen bonds with active-site residues (e.g., Asp831 in EGFR) .
  • Heterocyclic appendages : Adding pyridine or triazole rings enhances π-π stacking with hydrophobic kinase pockets, as shown in compounds with IC₅₀ values < 1 μM .

Q. What methodologies characterize metabolic stability and toxicity of piperazine-imidazole derivatives?

  • In vitro assays : Microsomal stability tests (e.g., human liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
  • CYP inhibition screening : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition, critical for avoiding drug-drug interactions .
  • Ames test : Evaluate mutagenicity in Salmonella strains TA98/TA100 .

Methodological Challenges

Q. How can researchers mitigate low yields in multi-step syntheses of piperazine-imidazole hybrids?

  • Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., ethyl acetate:hexane gradients) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 15 hours while maintaining yields >70% .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines) to prevent undesired side reactions .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC correlations differentiate overlapping proton signals in aromatic/heterocyclic regions .
  • Deuterated solvents : Use CDCl₃ or DMSO-d₆ to sharpen peaks and reduce solvent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.